Cas no 111908-95-3 (5H-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-methoxyphenyl)-3-(4-pyridinyl)-)

5H-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-methoxyphenyl)-3-(4-pyridinyl)- structure
111908-95-3 structure
Nome del prodotto:5H-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-methoxyphenyl)-3-(4-pyridinyl)-
Numero CAS:111908-95-3
MF:C18H17N3O
MW:291.347083806992
CID:157311
PubChem ID:469038

5H-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-methoxyphenyl)-3-(4-pyridinyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5H-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-(4-methoxyphenyl)-3-(4-pyridinyl)-
    • 2-(4-Methoxyphenyl)-3-(4-Pyridyl)-6,7-Dihydro-(5H) -Pyrrolo(1,2-A)Imidazole
    • 2-(4-methoxyphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
    • 2-(4-methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro [5H]pyrrolo [1,2-a]imidazole
    • 2-(4-methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-[5H]-pyrrolo [1,2-a]imidazole
    • AC1LAIEQ
    • AC1Q4FEG
    • ACMC-1CAN7
    • Skf 104493
    • SureCN7381132
    • 2-(4-methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
    • CHEMBL3989172
    • 2-(4-Methoxyphenyl)-3-(4'-pyridyl)-6,7-dihydro-[5H]-pyrrolo[1,2-a]imidazole
    • 6,7-Dihydro-2-(4-methoxyphenyl)-3-(4-pyridinyl)-5H-pyrrolo(1,2-a)imidazole
    • D3RKN_69
    • DTXSID50149776
    • SCHEMBL7381132
    • SK&F 104493
    • SK&F-104493
    • 2-(4-methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
    • UIJWMSUSZQORDJ-UHFFFAOYSA-N
    • BDBM586678
    • 2-(4-methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-[5H]-pyrrolo[1,2-a]imidazole
    • 2-(4-Methoxyphenyl)-3-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
    • 111908-95-3
    • 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(4-methoxyphenyl)-3-(4-pyridinyl)-
    • 2-(4-methoxyphenyl)-3-(pyridin-4-yl)-6,7-dihydro-(5H)-pyrrolo[1,2-a]imidazole
    • Inchi: InChI=1S/C18H17N3O/c1-22-15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3
    • Chiave InChI: UIJWMSUSZQORDJ-UHFFFAOYSA-N
    • Sorrisi: COC1=CC=C(C=C1)C2=C(C3=CC=NC=C3)N4CCCC4=N2

Proprietà calcolate

  • Massa esatta: 291.13700
  • Massa monoisotopica: 291.137162174g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 363
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 39.9Ų
  • XLogP3: 2.6

Proprietà sperimentali

  • PSA: 39.94000
  • LogP: 3.56690
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm